Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
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Overview
Description
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology This compound is known for its unique structural features, which include a cyclopropane ring, an amino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure high stereoselectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclopropanation reactions using flow microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes . The use of advanced catalysts and optimized reaction conditions ensures the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The cyclopropane ring’s rigidity and the compound’s stereochemistry play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing amino acids, such as:
1-aminocyclopropanecarboxylic acid (ACC): Known for its role as a plant hormone precursor.
Cyclopropylphosphonates: Used in the synthesis of enzyme inhibitors and antibiotics.
The uniqueness of this compound lies in its specific stereochemistry and the presence of an ethyl ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8+/m1/s1 |
InChI Key |
CHAJAQRVAZTEPG-SVRRBLITSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@]1(C(=O)OCC)N |
Canonical SMILES |
CCC1CC1(C(=O)OCC)N |
Origin of Product |
United States |
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